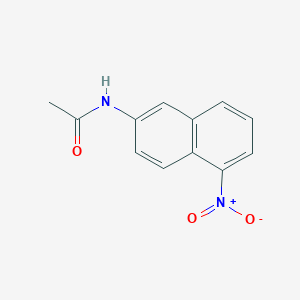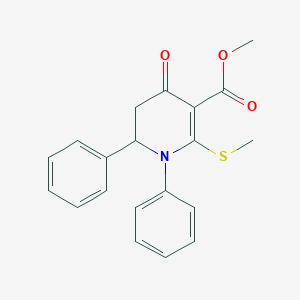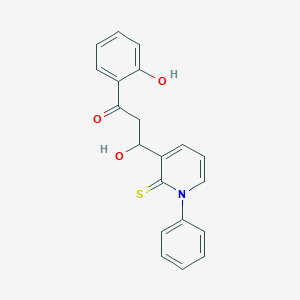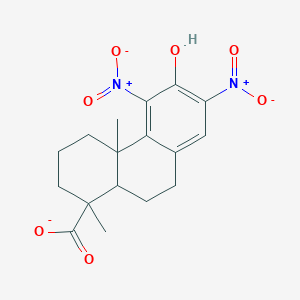
N-{5-nitro-2-naphthyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-nitro-2-naphthyl}acetamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a nitro group at the 5-position and an acetamide group at the 2-position of the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-{5-nitro-2-naphthyl}acetamide typically involves a two-step reaction process starting from 2-acetyl-6-aminonaphthalene. The first step is acetylation, followed by nitration. The reaction conditions for these steps include the use of acetic anhydride and nitric acid as reagents . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
N-{5-nitro-2-naphthyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
N-{5-nitro-2-naphthyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-{5-nitro-2-naphthyl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
N-{5-nitro-2-naphthyl}acetamide can be compared with other similar compounds, such as:
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide: This compound has a similar structure but with an acetyl group at the 6-position instead of the 5-position.
N-(2-naphthyl)acetamide: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
N-(4-bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide: This compound has a bromophenyl group and a hydroxyl group, giving it different chemical and biological properties.
Propiedades
Número CAS |
43014-68-2 |
|---|---|
Fórmula molecular |
C12H10N2O3 |
Peso molecular |
230.22g/mol |
Nombre IUPAC |
N-(5-nitronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-10-5-6-11-9(7-10)3-2-4-12(11)14(16)17/h2-7H,1H3,(H,13,15) |
Clave InChI |
IFWPKYVZNBTNET-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Benzylsulfanyl)-1-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373422.png)

![1-[1-(4-Methoxyphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373425.png)
![1-[1-Benzyl-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373428.png)
![1-[1-(2-Methoxyphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373429.png)
![1-[4-(Benzylsulfanyl)-1-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373430.png)

methanone](/img/structure/B373432.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]benzonitrile](/img/structure/B373433.png)
![1-[Amino-(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)thiourea](/img/structure/B373435.png)
![4-(Methylsulfanyl)-2-{3-[4-(methylsulfanyl)-2',6-bipyridin-2-yl]phenyl}-2',6-bipyridine](/img/structure/B373436.png)


